molecular formula C8H6Na2O5 B14104443 (endo,endo)-Sodium 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

(endo,endo)-Sodium 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

Cat. No.: B14104443
M. Wt: 228.11 g/mol
InChI Key: ZRHKGBGEZJYZAY-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

DISODIUM (ENDO,ENDO)-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2,3-DICARBOXYLATE is a chemical compound with the molecular formula C9H8Na2O4. It is a disodium salt of a bicyclic compound, characterized by its unique structure that includes a seven-membered ring with an oxygen bridge. This compound is also known as disodium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DISODIUM (ENDO,ENDO)-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2,3-DICARBOXYLATE typically involves the reaction of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the acid reacts with sodium hydroxide to form the disodium salt .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using large reactors where the reaction conditions are carefully controlled to ensure complete conversion of the acid to its disodium salt. The reaction mixture is then purified through filtration and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

DISODIUM (ENDO,ENDO)-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2,3-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

DISODIUM (ENDO,ENDO)-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2,3-DICARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of DISODIUM (ENDO,ENDO)-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2,3-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, forming covalent bonds with nucleophiles. This interaction can lead to the formation of new chemical entities with different properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DISODIUM (ENDO,ENDO)-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2,3-DICARBOXYLATE is unique due to its disodium salt form, which imparts different solubility and reactivity compared to its acid and anhydride counterparts. This makes it particularly useful in specific chemical reactions and industrial applications .

Properties

IUPAC Name

disodium;7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5.2Na/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;;/h1-6H,(H,9,10)(H,11,12);;/q;2*+1/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHKGBGEZJYZAY-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C(C(C1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Na2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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